molecular formula C19H19FN4O3 B1258447 linkable Ro 320-1195 analogue

linkable Ro 320-1195 analogue

Cat. No.: B1258447
M. Wt: 370.4 g/mol
InChI Key: IWTHDTIMGKIRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linkable Ro 320-1195 analogue is a racemic analogue of Ro 320-1195, where the terminal hydroxy group is replaced by an amino group. It is a benzoylpyrazole, an organofluorine compound and a primary amino compound. It derives from a Ro 320-1195.

Scientific Research Applications

Reactive Oxygen Species (ROS)-Based Nanomedicine

The significance of reactive oxygen species (ROS) in various physiological functions has led to their exploration in nanomedicine. ROS-regulating properties of nanomaterials have been utilized for therapeutic methodologies like nanomaterial-guided in vivo ROS evolution for therapy. This approach leverages the chemical mechanisms and biological effects of ROS for optimized therapeutic efficacies (Yang, Chen, & Shi, 2019).

Theranostic Platforms

Nanoparticles such as Ce6-CPT-UCNPs have been developed for cancer therapies. They utilize ROS for controlled drug release, simultaneous optical imaging, photodynamic therapy, and chemotherapy. The generation of ROS by these nanoparticles is instrumental in their therapeutic efficacy (Yue et al., 2016).

Redox Activity in Nanoceria

Research on cerium oxide nanoparticles (nanoceria) highlights their redox activity and oxygen buffering capacity. These properties make nanoceria effective in treating diseases caused by ROS and reactive nitrogen species. Understanding the redox activity of nanoceria is crucial for its application in ROS-related therapies (Lord et al., 2021).

Metallic Nanoparticles in Cellular Biology

Metallic nanoparticles' ability to generate ROS is significant for their use in cellular biology, influencing cell death, proliferation, and differentiation. The amount of ROS produced correlates with their size, shape, surface area, and chemistry, making them useful in regenerative medicine and medical devices (Dayem et al., 2017).

Nanotoxicity and ROS

The study of nanotoxicity has identified the generation of ROS as a key mechanism. Overproduction of ROS can lead to oxidative stress, affecting cellular functions and leading to DNA damage, cytotoxicity, and cancer initiation. This research is vital for understanding the safe use of nanomaterials in medical applications (Fu et al., 2014).

ROS-Responsive Delivery Systems

The development of ROS-responsive systems for precise drug/gene delivery has been a focus area. These systems utilize ROS-sensitive moieties or linkers for site-specific delivery in diseased tissues, highlighting the potential of ROS in targeted therapies (Ye et al., 2019).

Properties

Molecular Formula

C19H19FN4O3

Molecular Weight

370.4 g/mol

IUPAC Name

[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-[3-(3-amino-2-hydroxypropoxy)phenyl]methanone

InChI

InChI=1S/C19H19FN4O3/c20-13-4-6-14(7-5-13)24-19(22)17(10-23-24)18(26)12-2-1-3-16(8-12)27-11-15(25)9-21/h1-8,10,15,25H,9,11,21-22H2

InChI Key

IWTHDTIMGKIRDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(CN)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
linkable Ro 320-1195 analogue
Reactant of Route 2
Reactant of Route 2
linkable Ro 320-1195 analogue
Reactant of Route 3
Reactant of Route 3
linkable Ro 320-1195 analogue
Reactant of Route 4
linkable Ro 320-1195 analogue
Reactant of Route 5
linkable Ro 320-1195 analogue
Reactant of Route 6
Reactant of Route 6
linkable Ro 320-1195 analogue

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.